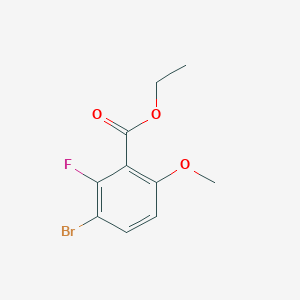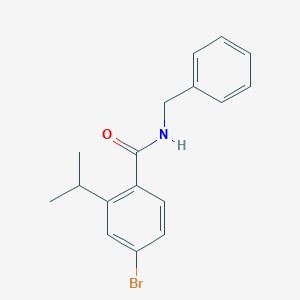
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorobenzene derivative.
Reaction with Propan-2-ol: The fluorobenzene derivative is reacted with propan-2-ol in the presence of a base to introduce the propan-2-yloxy group.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for potential use in drug development due to its unique chemical structure.
Chemical Biology: The compound is used in studies to understand biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and processes.
Comparison with Similar Compounds
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Fluoro-2-(propan-2-yloxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the propan-2-yloxy group, affecting its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)anisole: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical behavior.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-fluoro-2-propan-2-yloxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYGRROAOORAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)


![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)





![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)



